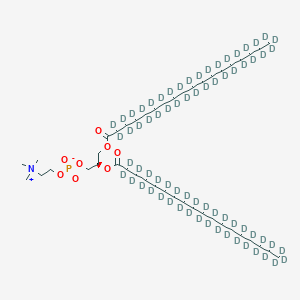

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine

Beschreibung

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine (DSPC-d70) is a deuterated analog of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phosphatidylcholine with two stearic acid (C18:0) chains. The "D70" designation indicates complete deuteration of the stearoyl chains, replacing all hydrogen atoms with deuterium isotopes. This modification significantly impacts its physicochemical properties, including phase transition temperature ($T_m$) and molecular packing, making it valuable in nuclear magnetic resonance (NMR) studies and lipid bilayer research .

Eigenschaften

IUPAC Name |

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJAVPSFFCBXDT-MNVUKWGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677035 | |

| Record name | (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56952-01-3 | |

| Record name | (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the fatty acid chains .

Industrial Production Methods

Industrial production of 1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine involves large-scale esterification processes, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified through various techniques, including chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine undergoes several types of chemical reactions, including:

Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.

Hydrolysis: The ester bonds in the compound can be hydrolyzed, resulting in the release of stearic acid and glycerophosphocholine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products

Oxidation: Peroxides and other oxidation products.

Hydrolysis: Stearic acid and glycerophosphocholine.

Wissenschaftliche Forschungsanwendungen

Lipid Membrane Studies

DSPC is extensively used in the study of lipid bilayers and membrane dynamics. Researchers utilize DSPC to create model membranes that mimic biological systems. This helps in understanding membrane fluidity, phase transitions, and the impact of various compounds on membrane integrity.

Case Study:

A study investigating the phase behavior of DSPC in different solvent systems demonstrated its ability to form stable liposomes, which are crucial for drug delivery applications .

Drug Delivery Systems

DSPC is a critical component in formulating liposomes and lipid nanoparticles (LNPs) for drug delivery. Its ability to encapsulate hydrophilic and hydrophobic drugs enhances bioavailability and therapeutic efficacy.

Case Study:

In a clinical trial, DSPC-based liposomes were employed to deliver chemotherapeutic agents, resulting in improved targeting and reduced systemic toxicity compared to conventional formulations .

Analytical Chemistry

In analytical chemistry, DSPC serves as an internal standard for quantifying other phospholipids using chromatography techniques. Its deuterium labeling allows for precise differentiation during mass spectrometry analyses.

Case Study:

A research article highlighted the use of DSPC as an internal standard in the quantification of phospholipid profiles in biological samples, improving the accuracy of lipidomic studies .

Biochemical Pathways

- Membrane Dynamics: DSPC affects membrane fusion and fission processes.

- Drug Release: The lipid composition influences the release kinetics of encapsulated drugs from liposomes.

Wirkmechanismus

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine exerts its effects primarily through its incorporation into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with other lipid molecules and proteins within the membrane, affecting various cellular processes. The molecular targets and pathways involved include interactions with membrane-bound enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula: $C{44}D{70}NO_8P$ (deuterated stearoyl chains; exact formula varies with isotope substitution)

- CAS Number : 56952-01-3

- Purity : ≥99%

- Applications: Lipid nanoparticle formulations, membrane stability studies, and deuterium-based spectroscopic techniques .

Comparison with Similar Phosphatidylcholines

Structural and Physicochemical Differences

Phosphatidylcholines (PCs) vary in acyl chain length, saturation, and isotopic labeling. Below is a comparative analysis of DSPC-d70 and its analogs:

Key Observations :

Chain Length and Saturation: Longer saturated chains (e.g., C18:0 in DSPC) increase $Tm$ due to tighter packing and stronger van der Waals interactions. DSPC-d70’s $Tm$ is slightly higher than non-deuterated DSPC due to deuterium’s stronger C-D bonds . Unsaturated chains (e.g., DOPC) drastically reduce $T_m$, enhancing membrane fluidity .

Deuteration Effects: Deuterated lipids like DSPC-d70 exhibit altered vibrational frequencies and reduced spin relaxation in NMR, enabling detailed membrane dynamics analysis . Higher production costs limit DSPC-d70 to specialized research, whereas non-deuterated DSPC is widely used in commercial drug delivery systems .

Unique Advantages of DSPC-d70

Isotopic Labeling : The D70 substitution eliminates proton interference in $^2$H-NMR, providing clearer data on lipid orientation and dynamics .

Enhanced Stability: Stronger C-D bonds may improve oxidative stability compared to non-deuterated analogs, though this requires further validation .

Biologische Aktivität

1,2-Distearoyl-D70-3-SN-glycerophosphatidylcholine (DSPC) is a phospholipid characterized by the presence of two stearic acid chains and a choline head group. It plays a significant role in various biological processes, particularly in the formation of liposomes and micelles, which are essential for drug delivery systems and membrane studies.

DSPC primarily integrates into lipid bilayers, influencing membrane dynamics and cellular functions. Its interactions can alter the properties of membranes, impacting permeability and fluidity. The compound's solubility in ethanol allows it to be effectively used in various formulations, including liposomes for drug delivery .

Cellular Effects

Research indicates that DSPC can enhance the presentation of antigens by dendritic cells, thereby improving immunogenicity. In studies involving liposome formulations, DSPC-based liposomes demonstrated superior performance in antigen presentation compared to fluid-phase liposomes. This was attributed to their gel-phase characteristics, which facilitate better interaction with immune cells .

Applications in Drug Delivery

DSPC is widely utilized in pharmaceutical formulations, particularly for mRNA vaccines and other therapeutic agents. Its ability to form stable liposomes enhances bioavailability and targeting efficiency, making it a critical component in modern drug delivery systems .

Toxicological Evaluation

Studies have shown that DSPC is generally recognized as safe (GRAS) for use in inhalation products. Toxicological assessments indicate low cytotoxicity and no significant adverse effects on cellular functions, supporting its application in pharmaceutical excipients .

Case Studies

- Vaccine Delivery : A study demonstrated that DSPC liposomes improved the delivery of mRNA vaccines by enhancing cellular uptake and stability of the mRNA within the lipid bilayer. The incorporation of DSPC increased the immune response in animal models, highlighting its potential as an effective vaccine carrier .

- Antigen Presentation : In vitro assays showed that DSPC-based gel-phase liposomes significantly increased the expression of costimulatory molecules (CD80 and CD86) on dendritic cells, promoting a more robust immune response compared to traditional fluid-phase formulations .

- Pulmonary Administration : Research focused on inhalation toxicology revealed that DSPC does not exhibit genotoxicity or reproductive toxicity when administered via inhalation routes, confirming its safety profile for pulmonary applications .

Data Table: Summary of Biological Activities

Future Directions

The ongoing research into DSPC focuses on optimizing its formulations for enhanced therapeutic efficacy and safety. Future studies may explore its potential in combination therapies and novel drug delivery systems tailored for specific diseases.

Q & A

Basic Research Questions

Q. How does the molecular structure of 1,2-Distearoyl-D70-sn-glycerophosphatidylcholine influence its role in lipid bilayer formation?

- Answer: The saturated stearoyl (C18:0) acyl chains confer high rigidity to lipid bilayers due to strong van der Waals interactions, making this phospholipid ideal for studying membrane stability. The sn-3 configuration ensures proper alignment in bilayers, critical for mimicking biological membranes. For experimental reproducibility, ensure purity >99% to minimize phase heterogeneity .

Q. What methods are recommended for preparing liposomes using this deuterated phospholipid?

- Answer: The ethanol injection method is optimal. Dissolve the compound in ethanol (50 mg/mL) with sonication (e.g., 10–15 min at 45°C), then rapidly inject into an aqueous buffer under stirring. Post-formation, dialyze against PBS to remove residual ethanol .

Q. What analytical techniques confirm the purity and structural integrity of this compound?

- Answer: Use reversed-phase HPLC with evaporative light scattering detection (ELSD) to assess purity (>98%), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (790.2 g/mol for non-deuterated; +70 Da for D70 labeling). NMR (¹H, ³¹P) validates headgroup and acyl chain integrity .

Q. How should this phospholipid be stored to ensure long-term stability?

- Answer: Store as a solid at –20°C in airtight, light-protected vials. For ethanol solutions, aliquot and store at –80°C to prevent oxidation or hydrolysis. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does deuterium labeling (D70) in the stearoyl chains enhance spectroscopic or structural studies?

- Answer: Deuteration reduces incoherent scattering in neutron reflectometry, enabling precise bilayer thickness measurements. In solid-state NMR, D70 minimizes signal overlap in ²H quadrupolar splitting studies, allowing dynamic analysis of acyl chain order in phase-separated membranes .

Q. How can contradictions in reported phase transition temperatures (T_m) be resolved?

- Answer: Discrepancies arise from hydration levels, heating rates in DSC (e.g., 1°C/min vs. 5°C/min), and trace impurities. Standardize protocols: use fully hydrated samples (≥30% water content) and verify purity via HPLC. For D70-labeled variants, T_m may shift slightly due to isotopic effects .

Q. What computational approaches optimize the design of lipid nanoparticles (LNPs) containing this phospholipid?

- Answer: Molecular dynamics (MD) simulations (e.g., CHARMM36 force field) predict packing parameters and bilayer curvature. Pair with experimental data (SAXS/SANS) to validate LNP morphology. Adjust the molar ratio with ionizable lipids (e.g., DLin-MC3-DMA) to balance stability and payload release .

Q. How does acyl chain deuteration affect interactions with transmembrane proteins?

- Answer: Deuterated chains alter membrane fluidity, potentially impacting protein insertion kinetics. Use fluorescence recovery after photobleaching (FRAP) to compare diffusion coefficients in deuterated vs. non-deuterated bilayers. For structural insights, combine cryo-EM with deuterium contrast-matched buffers .

Q. What strategies mitigate batch-to-batch variability in synthetic preparations?

- Answer: Employ strict control over acylation reaction conditions (e.g., anhydrous DMF, 40°C, 48 hr) and purify via silica gel chromatography (chloroform:methanol:water, 65:25:4 v/v). Validate deuterium incorporation (>98%) using isotope ratio mass spectrometry .

Key Methodological Notes

- Synthesis Optimization: Deuterated stearic acid precursors must be >98% isotopically pure to avoid side reactions during acylation .

- Controlled Hydration: For reproducible DSC results, hydrate samples in excess water (5:1 water:lipid ratio) and anneal at 60°C for 1 hr before cooling .

- LNP Formulation: Combine with cholesterol (40 mol%) and PEG-lipids (2 mol%) to stabilize nanoparticle size (~80–100 nm) during microfluidic synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.